molecular formula C28H24O5 B564978 3,4-Dibenzyl-gallic Acid Benzyl Ester CAS No. 1159977-28-2

3,4-Dibenzyl-gallic Acid Benzyl Ester

Cat. No.: B564978
CAS No.: 1159977-28-2
M. Wt: 440.495
InChI Key: FYKMZXGMRCGQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibenzyl-gallic Acid Benzyl Ester is an organic compound with the molecular formula C28H24O5 and a molecular weight of 440.49 g/mol . It is a derivative of gallic acid, where the hydroxyl groups at positions 3 and 4 are substituted with benzyl groups, and the carboxyl group is esterified with benzyl alcohol. This compound is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibenzyl-gallic Acid Benzyl Ester typically involves the esterification of gallic acid derivatives. One common method includes the protection of the hydroxyl groups of gallic acid followed by benzylation. The reaction conditions often involve the use of benzyl chloride and a base such as potassium carbonate in an organic solvent like acetone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale esterification processes. These processes would utilize similar reagents and conditions as laboratory synthesis but on a larger scale, with considerations for yield optimization and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibenzyl-gallic Acid Benzyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce the corresponding alcohols.

Scientific Research Applications

3,4-Dibenzyl-gallic Acid Benzyl Ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dibenzyl-gallic Acid Benzyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Gallic Acid: The parent compound, which lacks the benzyl substitutions.

    Methyl Gallate: A methyl ester derivative of gallic acid.

    Propyl Gallate: A propyl ester derivative of gallic acid.

Uniqueness

3,4-Dibenzyl-gallic Acid Benzyl Ester is unique due to its specific benzyl substitutions, which can enhance its chemical stability and binding affinity in various applications. This makes it particularly useful in research settings where these properties are advantageous.

Properties

IUPAC Name

benzyl 3-hydroxy-4,5-bis(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O5/c29-25-16-24(28(30)33-20-23-14-8-3-9-15-23)17-26(31-18-21-10-4-1-5-11-21)27(25)32-19-22-12-6-2-7-13-22/h1-17,29H,18-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKMZXGMRCGQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675822
Record name Benzyl 3,4-bis(benzyloxy)-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-28-2
Record name Phenylmethyl 3-hydroxy-4,5-bis(phenylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159977-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3,4-bis(benzyloxy)-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.